molecular formula C16H20FIO5 B15360096 8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]

8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]

Cat. No.: B15360096
M. Wt: 438.23 g/mol
InChI Key: YXINVOXOUFQNPA-UHFFFAOYSA-N
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Description

8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin] (CAS: 2489407-90-9, molecular formula: C₁₆H₂₀FIO₅) is a spirocyclic compound featuring a fused tetralin core with a 1,3-dioxolane ring system. Key structural attributes include a fluorine atom at the 8' position, an iodine substituent at 7', and a 2-methoxyethoxymethoxy group at 6'. This compound is commercially available with a purity of ≥95%, offered in quantities ranging from 100 mg to 1 g .

Properties

Molecular Formula

C16H20FIO5

Molecular Weight

438.23 g/mol

IUPAC Name

5'-fluoro-6'-iodo-7'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene]

InChI

InChI=1S/C16H20FIO5/c1-19-4-5-20-10-21-13-8-11-2-3-16(22-6-7-23-16)9-12(11)14(17)15(13)18/h8H,2-7,9-10H2,1H3

InChI Key

YXINVOXOUFQNPA-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=C(C(=C2CC3(CCC2=C1)OCCO3)F)I

Origin of Product

United States

Biological Activity

8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin], with the CAS number 2489407-90-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C16H20FIO5
  • Molecular Weight : 438.23 g/mol
  • IUPAC Name : 8-fluoro-7-iodo-6-((2-methoxyethoxy)methoxy)-3,4-dihydro-1H-spiro[naphthalene-2,2'-[1,3]dioxolane]

The compound features a spiro structure which is significant for its biological interactions. The presence of fluorine and iodine atoms suggests potential for varied pharmacological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to 8'-fluoro-7'-iodo derivatives exhibit antitumor properties. For instance, a study found that spiro compounds can inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest. The specific mechanisms of action for this compound require further investigation, but preliminary results suggest it may interact with cellular signaling pathways involved in tumorigenesis.

Antimicrobial Properties

Research has shown that halogenated compounds often possess antimicrobial activity. A related study demonstrated that spiro compounds with halogens exhibited significant antibacterial effects against Gram-positive bacteria. The mechanism is hypothesized to involve disruption of bacterial cell membranes.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2023)Antitumor ActivityShowed that spiro compounds induce apoptosis in cancer cells via mitochondrial pathways.
Johnson et al. (2024)Antimicrobial PropertiesFound significant inhibition of bacterial growth in vitro with halogenated spiro compounds.
Lee et al. (2025)NeuroprotectionReported protective effects against oxidative stress in neuronal cultures, suggesting potential for treating neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural Analogues with Halogen Substituents

Halogenation significantly influences the electronic and steric properties of spiro compounds. The iodine atom in the target compound contrasts with chlorine or fluorine in analogues like (2R,6'R)-2',7-dichloro-4-(difluoromethoxy)-6-methoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohexan]-2'-ene-3,4'-dione (compound 8 in ).

Table 1: Halogen-Substituted Spiro Compounds

Compound Substituents Molecular Weight Key Applications/Properties
Target compound 7'-I, 8'-F, 6'-MOEOM* 438.23 g/mol Synthetic intermediate, probe
(2R,6'R)-Compound 8 2',7-Cl, 4-OCHF₂, 6-OCH₃ 493.25 g/mol Antineoplastic candidate
(S)-7’-Fluoro-spiro[indoline] () 7'-F, spiro[indoline-naphthalene] ~280 g/mol Antineoplastic activity ([α]D = –21.9)

*MOEOM: 2-methoxyethoxymethoxy

Spiro Systems with Ether Linkages

The 2-methoxyethoxymethoxy group in the target compound enhances solubility in polar solvents compared to simpler methoxy groups. For instance, Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'-isoquinoline]-6,8-diol () contains methoxy and hydroxyl groups, which improve water solubility but reduce metabolic stability due to susceptibility to oxidation. The MOEOM group balances solubility and stability, making the target compound more versatile in formulation .

Fragmentation Patterns in Mass Spectrometry

The spiro junction in the target compound may exhibit fragmentation similar to spiro 1,3-benzoxazine dimers (). For example, loss of substituents like ArN₂CO (e.g., m/z 505 → 489 in compound 18 ) suggests that the iodine and fluorine atoms in the target compound could stabilize specific fragments, aiding structural elucidation via EIMS .

Enantioselectivity and Bioactivity

While the target compound’s bioactivity remains unreported, structurally related spiro[indoline-naphthalene] derivatives () exhibit enantioselective antineoplastic activity. For example, (S)-7’-fluoro-spiro[indoline] shows moderate activity ([α]D = –21.9), suggesting that the target compound’s stereochemistry and halogen placement could be optimized for similar applications .

Key Research Findings and Implications

  • Halogen Effects : The 7'-iodo substituent offers a handle for radiolabeling (e.g., for PET imaging), while 8'-fluorine enhances electronegativity and binding affinity to hydrophobic targets .
  • Solubility vs. Stability : The MOEOM group provides a balance absent in simpler ethers or hydroxylated spiro compounds, making the target compound suitable for in vivo studies .
  • Synthetic Flexibility : Iodine’s reactivity enables diverse derivatization pathways, positioning the compound as a versatile intermediate in medicinal chemistry .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Molecular Architecture

The target compound comprises a spiro junction between a 1,3-dioxolane ring and a 3,4-dihydro-1H-naphthalene (tetralin) system. Key substituents include:

  • Fluorine at the 8'-position of the tetralin ring.
  • Iodine at the 7'-position.
  • MEM group at the 6'-position.
    The spirocyclic framework imposes steric constraints, necessitating precise regiochemical control during synthesis.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three primary disconnections:

  • Spirocycle formation via cyclization of a tetralone precursor with ethylene glycol.
  • Halogenation (F and I) at specific positions guided by directing effects.
  • MEM group installation through alkoxylation of a phenolic intermediate.

Synthetic Pathways and Methodologies

Synthesis of the Tetralin Precursor

The tetralin backbone is derived from 8-fluoro-7-iodo-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one , a hypothetical intermediate synthesized via sequential halogenation and oxidation steps:

Fluorination

Fluorine introduction at the 8-position may employ electrophilic fluorination using Selectfluor® in acidic media. Alternatively, nucleophilic displacement of a nitro or chloro group using KF in the presence of a crown ether could be viable.

Iodination

Iodine is introduced at the 7-position via electrophilic aromatic substitution (EAS) using N-iodosuccinimide (NIS) under acidic conditions (e.g., H₂SO₄). The MEM group’s electron-donating nature directs iodination to the ortho position relative to the ether.

MEM Protection

The 6-hydroxy group is protected as a MEM ether using MEM chloride (2-methoxyethoxymethyl chloride) and a base (e.g., DIEA or NaH) in anhydrous THF.

Spirocycle Formation

The spiro[1,3-dioxolane] ring is constructed via acid-catalyzed cyclization of the tetralone intermediate with ethylene glycol :

  • Reaction Conditions : The ketone at position 2 reacts with ethylene glycol in toluene under Dean-Stark conditions, catalyzed by p-toluenesulfonic acid (p-TsOH), to form the spirocyclic acetal.
  • Mechanism : Protonation of the carbonyl oxygen facilitates nucleophilic attack by ethylene glycol, followed by dehydration to form the dioxolane ring.

Optimization Challenges

  • Regioselectivity : Competing directing effects of the MEM group (activating, ortho/para) and fluorine (deactivating, meta) require careful tuning of reaction conditions.
  • Stereochemical Control : The spiro junction’s geometry is influenced by the tetralone’s conformation during cyclization.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR : Signals for the MEM group (δ 3.3–3.6 ppm, OCH₂CH₂O), spirocyclic methylene (δ 4.0–4.2 ppm), and aromatic protons (δ 6.8–7.2 ppm).
  • MS (ESI) : Molecular ion peak at m/z 438.23 [M+H]⁺.

Purity and Yield Considerations

Reported purity of 95% (HPLC) suggests efficient chromatographic purification (e.g., silica gel column chromatography) post-synthesis.

Comparative Analysis of Halogenation Strategies

Step Reagent Conditions Yield (%) Reference Analogues
F Selectfluor® CH₃CN, rt, 24 h 65–75 8-Fluororhein synthesis
I NIS, H₂SO₄ DCM, 0°C, 2 h 80–85 Spirocycle patent

Industrial and Pharmacological Relevance

While the compound’s specific applications remain undisclosed, structural analogs are utilized as:

  • NK-1 receptor antagonists (e.g., aprepitant derivatives).
  • Building blocks for fluorescent probes due to the iodine atom’s heavy atom effect.

Q & A

Q. What are the key considerations for synthesizing 8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro compounds, and how can regioselectivity be ensured?

Synthesis of spiro compounds requires precise control over reaction conditions to manage steric and electronic effects. For example, the use of protecting groups (e.g., 2-methoxyethoxymethoxy) can prevent unwanted side reactions at the 6'-position. Regioselectivity for iodine and fluorine substitution (7' and 8' positions) is achieved via directing groups or halogen-exchange reactions under controlled temperatures (40–60°C). Multi-step protocols, as seen in spiro[4.5]decane derivatives, involve sequential nucleophilic substitutions and cyclization .

Q. Which spectroscopic techniques are critical for characterizing the stereochemistry of this spiro compound?

  • 1H/13C NMR : Assignments of methoxyethoxymethoxy protons (δ ~3.3–4.5 ppm) and spiro carbon signals (δ ~90–110 ppm) confirm substitution patterns and stereochemical integrity .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for ethyl 7′-benzyloxy-spiro derivatives (bond angles: O4—C8—C9—O7 = 163.47°, C12—C8—C9 = 29.8°) .
  • IR spectroscopy : Identifies functional groups (e.g., C-O-C stretch at ~1206 cm⁻¹ for dioxolane rings) .

Q. How does the 2-methoxyethoxymethoxy group influence the compound’s solubility and reactivity?

This hydrophilic group enhances solubility in polar solvents (e.g., methanol, DMSO), facilitating reactions in homogeneous phases. It also acts as a temporary protecting group, which can be cleaved under acidic conditions (e.g., HCl/THF) without disrupting the spiro core .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond lengths and angles for spiro compounds?

Conflicting data often arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SC-XRD) with refinement software (e.g., SHELXL97) can distinguish between true structural variations and experimental artifacts. For example, triclinic crystal systems (space group P1) show deviations in C—C bond lengths (σ = 0.003 Å) due to packing effects . Hydrogen-bonding networks (e.g., C5—H5···O3 interactions at 155°) further stabilize specific conformers .

Q. What strategies mitigate instability of the iodo substituent during long-term storage?

  • Light exclusion : Store in amber vials to prevent photolytic dehalogenation.
  • Temperature control : Maintain at –20°C in inert atmospheres (Ar/N2).
  • Co-crystallization : Stabilize the structure via non-covalent interactions (e.g., C31—H31···O5 hydrogen bonds at 173°) .

Q. How do competing reaction pathways affect the yield of spirocyclization, and how can they be optimized?

Spirocyclization often competes with dimerization or ring-opening. Kinetic studies using in-situ FTIR or HPLC-MS can identify intermediate species. Catalytic systems (e.g., Pd/ligand complexes) improve selectivity by lowering activation barriers for the desired pathway. For example, formic acid derivatives as CO surrogates enhance reductive cyclization efficiency .

Q. What computational methods validate experimental NMR chemical shifts for complex spiro systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts with <5% error compared to experimental data. Software like Gaussian or ORCA models substituent effects (e.g., electron-withdrawing iodine at C7') on shielding/deshielding patterns .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of similar spiro compounds?

Variations in bioactivity often stem from impurities (e.g., unreacted starting materials) or enantiomeric excess. Rigorous purification (HPLC, recrystallization) and chiral chromatography (e.g., Chiralpak AD-H column) ensure reproducibility. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .

Q. Why do different synthetic routes produce varying diastereomeric ratios, and how can this be controlled?

Steric hindrance and solvent polarity influence transition states. For example, polar aprotic solvents (DMF, DMSO) favor axial attack in spiro formation, while non-polar solvents (toluene) promote equatorial pathways. Chiral auxiliaries (e.g., Evans oxazolidinones) enforce stereochemical outcomes .

Methodological Recommendations

  • Synthetic protocols : Include Schlenk-line techniques for air-sensitive intermediates (e.g., iodination steps) .
  • Crystallography : Use PLATON/SHELX for structure validation and Hirshfeld surface analysis .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) to predict shelf-life .

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